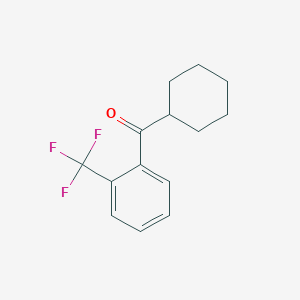

Cyclohexyl 2-trifluoromethylphenyl ketone

Description

Significance of Fluorinated Ketones in Chemical Synthesis

The incorporation of fluorine into organic molecules, particularly to form trifluoromethyl ketones (TFMKs), is a widely used strategy in medicinal and materials chemistry. mdpi.com The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly alters the electronic properties of the ketone's carbonyl group. researchgate.net This modification enhances the electrophilicity of the carbonyl carbon, making TFMKs valuable intermediates and reactive synthons in the construction of more complex fluorinated compounds. researchgate.netrsc.org

Furthermore, the trifluoromethyl group can profoundly influence the physicochemical properties of a molecule. mdpi.com Its presence often increases metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com These characteristics are highly desirable in the development of new pharmaceutical agents. mdpi.com Trifluoromethyl ketones themselves have been investigated as potent, reversible inhibitors for various enzymes, such as serine and cysteine proteases, by mimicking the tetrahedral transition state of peptide bond hydrolysis. researchgate.net

Table 2: Impact of Trifluoromethyl Group on Ketones

| Feature | Description |

|---|---|

| Electronic Effect | Strongly electron-withdrawing, increasing the carbonyl carbon's electrophilicity. |

| Physicochemical Properties | Can enhance lipophilicity, metabolic stability, and binding affinity. mdpi.com |

| Reactivity | Acts as a valuable synthon for creating complex fluorinated molecules. researchgate.netrsc.org |

| Bioactivity | Can function as a transition-state mimic, leading to enzyme inhibition. researchgate.net |

Role of Cyclohexyl Moieties in Molecular Design

The cyclohexyl group is a prevalent structural motif in both natural and synthetic compounds, valued for its distinct three-dimensional and conformational properties. pharmablock.com In molecular design, it often serves as a bioisostere—a substituent that can replace another group while retaining or enhancing desired biological activity. pharmablock.com Specifically, the cyclohexyl ring is frequently used as a saturated, non-planar substitute for the flat phenyl ring. pharmablock.com

This substitution from a phenyl to a cyclohexyl group increases the fraction of sp³-hybridized carbons in a molecule, a characteristic that has been correlated with higher success rates in clinical drug development. The three-dimensional nature of the cyclohexyl moiety can lead to more specific and improved contact points with protein binding sites compared to a planar aromatic ring. pharmablock.com Furthermore, replacing a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the conformational entropy of a molecule, potentially leading to better binding affinity. pharmablock.com

Table 3: Functions of the Cyclohexyl Moiety in Molecular Design

| Function | Description |

|---|---|

| Bioisosterism | Acts as a three-dimensional bioisostere for flat phenyl rings or as a rigid version of alkyl chains. pharmablock.com |

| Improved Binding | The 3D shape can offer more contact points with target proteins. pharmablock.com |

| Reduced Entropy | Its rigidity can decrease conformational flexibility, potentially improving binding affinity. pharmablock.com |

| Increased F(sp³) | Contributes to a higher fraction of sp³ carbons, a desirable trait in drug candidates. |

Overview of Research Trajectories for Complex Organic Molecules

The synthesis of complex organic molecules is a dynamic field constantly evolving to meet societal needs for new materials and medicines. numberanalytics.com Current research trajectories are heavily influenced by the pursuit of efficiency, selectivity, and sustainability. numberanalytics.comnumberanalytics.com

A dominant trend is the development and application of advanced catalysis. numberanalytics.comresearchgate.net Modern synthetic methods increasingly rely on novel catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, to achieve transformations with high precision and under milder conditions. numberanalytics.comnumberanalytics.com For the synthesis of aryl ketones like Cyclohexyl 2-trifluoromethylphenyl ketone, a key reaction is the Friedel-Crafts acylation. researchgate.net Modern research in this area focuses on replacing traditional stoichiometric Lewis acid catalysts (like AlCl₃) with more sustainable, recyclable heterogeneous catalysts such as zeolites or metal oxides to minimize waste and environmental impact. numberanalytics.comresearchgate.netresearchgate.net

Another significant trajectory is the integration of "green chemistry" principles into synthetic planning. numberanalytics.comnumberanalytics.com This approach emphasizes goals such as maximizing atom economy, using renewable feedstocks, and designing safer chemicals and processes. numberanalytics.com The development of solvent-free reactions, microwave-assisted synthesis, and processes that reduce the number of synthetic steps are all part of this overarching trend toward more environmentally responsible chemistry. numberanalytics.comnumberanalytics.com These principles guide the design of synthetic routes for complex molecules, pushing chemists to innovate and create more efficient and sustainable chemical manufacturing processes. numberanalytics.com

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHUIRWSZQSIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642601 | |

| Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-30-7 | |

| Record name | Cyclohexyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Cyclohexyl 2 Trifluoromethylphenyl Ketone

Carbonyl Reactivity and Functional Group Transformations

The carbonyl group in Cyclohexyl 2-trifluoromethylphenyl ketone is the primary site for nucleophilic attack. However, its reactivity is significantly modulated by the adjacent substituents. The ortho-trifluoromethyl group on the phenyl ring strongly enhances the electrophilicity of the carbonyl carbon through a powerful inductive effect (-I effect). This makes the ketone more susceptible to nucleophilic addition compared to non-fluorinated analogues. nih.gov Conversely, the large cyclohexyl group presents considerable steric hindrance, which can impede the approach of bulky nucleophiles. libretexts.org

Intermolecular Hydroalkylation Reactions

Intermolecular hydroalkylation, a reaction involving the addition of a C-H bond across a carbon-carbon or carbon-heteroatom multiple bond, is not a commonly reported transformation for ketones of this type. The reaction typically requires activation of the C-H bond and often proceeds via radical or organometallic pathways. For this compound, such reactions would be challenging due to the lack of easily abstractable protons alpha to the carbonyl on the aromatic side and the general stability of the cyclohexyl C-H bonds. While radical alkylations of electron-deficient arenes are known, direct hydroalkylation involving the ketone moiety itself is synthetically challenging and less explored than other carbonyl addition reactions. researchgate.net

Carbon-Carbon Bond Cleavage and Homologation Reactions of Aryl Ketones

Carbon-carbon bond cleavage in ketones is a challenging transformation due to the high dissociation energy of C-C single bonds. dtu.dk However, for aryl ketones, especially those with activating or directing groups, several cleavage pathways are possible under specific conditions.

Oxidative Cleavage: In the presence of strong oxidants, the bond between the carbonyl carbon and the cyclohexyl group can be cleaved. For instance, a metal-free, one-pot synthesis of aryl carboxylic acids from aryl alkyl ketones has been developed using iodine as a catalyst with DMSO and TBHP as oxidants. organic-chemistry.org This process involves the oxidation of the alkyl ketone to a glyoxal (B1671930) intermediate, followed by further oxidative cleavage to yield the corresponding benzoic acid derivative. organic-chemistry.org

Retro-Friedel-Crafts Acylation: Under harsh conditions, such as strong acid catalysis and high temperatures, the bond between the carbonyl group and the 2-trifluoromethylphenyl ring could potentially cleave in a retro-Friedel-Crafts reaction. This would generate a cyclohexyl acylium ion and benzotrifluoride (B45747).

Radical-Mediated Cleavage: Radical-induced C-C bond cleavage of unstrained cyclic ketones, such as cyclohexanones, has been reported. nih.gov This type of reaction typically requires an intramolecular radical generator to initiate the cleavage of a cyclic C-C bond, leading to ring-opened products. nih.govmdpi.com For this compound, such a pathway would likely involve functionalization of the cyclohexyl or aryl ring to introduce a radical precursor.

| Reaction Type | Required Conditions | Potential Products | Reference |

|---|---|---|---|

| Oxidative Cleavage | Strong oxidants (e.g., I₂, TBHP, DMSO) | 2-(Trifluoromethyl)benzoic acid | organic-chemistry.org |

| Retro-Friedel-Crafts | Strong Lewis/Brønsted acid, high temperature | Benzotrifluoride, Cyclohexanecarbonyl cation intermediate | N/A |

| Radical-Mediated Ring Opening | Radical initiator, specific substrate design | Ring-opened functionalized ketones | nih.gov |

Oxidation Reactions Involving Ketone Moieties

The ketone functional group in this compound is generally resistant to further oxidation under standard conditions. The presence of the electron-withdrawing trifluoromethyl group makes the corresponding alcohol difficult to oxidize to the ketone, which implies that the ketone itself is thermodynamically stable. However, under forcing conditions, oxidation would likely occur at the more susceptible cyclohexyl ring rather than the robust aromatic ring or the carbonyl group.

Reactions can occur at the alpha-carbon of the cyclohexyl ring. For example, O-trifluoromethylation of ketones can occur, leading to the formation of alkenyl trifluoromethyl ethers. nih.gov This type of reaction proceeds via the enol or enolate form of the ketone.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, which involves the addition of a nucleophile to the carbonyl group followed by the elimination of a leaving group. For a ketone like this compound, this pathway is highly disfavored. The potential leaving groups would be either a cyclohexyl anion (C₆H₁₁⁻) or a 2-trifluoromethylphenyl anion ([C₆H₄CF₃]⁻). Both of these are extremely strong bases and consequently, exceptionally poor leaving groups.

The general mechanism for nucleophilic reactions at the carbonyl group is nucleophilic addition. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. In aldehydes and ketones, this intermediate is typically protonated during workup to yield an alcohol. libretexts.org Because there is no suitable leaving group to be eliminated, the reaction terminates at the addition stage.

| Compound Type | Primary Reaction with Nucleophiles | Reason |

|---|---|---|

| Aldehyde/Ketone | Nucleophilic Addition | Lack of a good leaving group (H⁻ or R⁻ are very strong bases). |

| Acyl Halide/Anhydride | Nucleophilic Acyl Substitution | Presence of a good leaving group (halide or carboxylate are weak bases). |

| This compound | Nucleophilic Addition | Potential leaving groups (cyclohexyl anion, 2-trifluoromethylphenyl anion) are very strong bases. |

Trifluoromethyl Group Reactivity and Transformations

The trifluoromethyl group is known for its high stability and is generally considered unreactive under many conditions. researchgate.net This stability is attributed to the strength of the carbon-fluorine bonds. However, under specific and harsh conditions, the CF₃ group can undergo transformations.

Solvolytic Reactions of the Trifluoromethyl Group

One of the notable reactions of aryl trifluoromethyl groups is protolytic defluorination, which can occur in superacidic media. When benzotrifluoride or its derivatives are treated with a superacid such as trifluoromethanesulfonic acid (CF₃SO₃H), a Friedel-Crafts-type reaction can occur.

The proposed mechanism involves the protonation of one of the fluorine atoms of the trifluoromethyl group by the superacid. This is followed by the elimination of hydrogen fluoride (B91410) (HF) to generate a difluorobenzyl-type carbocation. This highly electrophilic species can then be attacked by a suitable nucleophile present in the reaction mixture. If the reaction is conducted in the presence of an arene like benzene (B151609), an intermolecular Friedel-Crafts reaction occurs, leading to the formation of a diaryldifluoromethane derivative.

This reactivity highlights that while the CF₃ group is robust, its C-F bonds can be activated under strongly acidic conditions, leading to solvolysis and subsequent electrophilic reactions. rsc.org

Nucleophilic Substitution Patterns on Fluorinated Aryl Systems

The presence of a trifluoromethyl group on the aryl ring of this compound significantly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the CF3 group activates the aromatic ring for nucleophilic aromatic substitution (SNA r) reactions. This activation is a well-established principle in the chemistry of polyfluoroarenes. The reaction of phenothiazine (B1677639) with octafluorotoluene, for instance, proceeds readily to afford the corresponding substituted product in high yield, demonstrating the facility of nucleophilic displacement of fluoride from a highly fluorinated aromatic ring.

In the context of this compound, the trifluoromethyl group, being a strong electron-withdrawing group, will primarily direct nucleophilic attack to the positions ortho and para to itself. This directive effect is due to the stabilization of the negatively charged Meisenheimer intermediate, which is a key step in the SNA r mechanism. The negative charge in the intermediate can be delocalized onto the electron-withdrawing trifluoromethyl group, thus lowering the activation energy of the reaction.

While direct studies on nucleophilic substitution on this compound are not extensively documented, analogies can be drawn from the synthesis of various trifluoromethyl ketones. For example, the synthesis of trifluoromethyl ketones from methyl esters using fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) proceeds via nucleophilic attack of the trifluoromethyl anion (CF3-) on the ester carbonyl. This highlights the nucleophilic nature of the trifluoromethylating agent and the electrophilic character of the carbonyl carbon, which is enhanced by the presence of electron-withdrawing groups on the aromatic ring. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.gov

The following table summarizes the expected reactivity patterns for nucleophilic substitution on the 2-trifluoromethylphenyl ring of the title compound, based on established principles of SNA r on related fluorinated aromatic systems.

Cyclohexyl Moiety Reactions and Stereochemical Considerations

The cyclohexyl moiety of this compound can undergo a variety of reactions, with stereochemistry playing a crucial role in determining the product distribution. The reactivity of the cyclohexyl ring is often influenced by the adjacent bulky and electron-withdrawing 2-trifluoromethylphenyl ketone group.

One common reaction involving the cyclohexyl group is α-functionalization. For instance, the synthesis of fluorinated cyclic ketones can be achieved through electrophilic fluorination using reagents like Selectfluor®. The position of fluorination on the cyclohexyl ring would be influenced by both steric hindrance from the aryl ketone group and the electronic effects of the carbonyl. sapub.orgscispace.comresearchgate.net

Furthermore, radical-mediated reactions can target the C-H bonds of the cyclohexane (B81311) ring. For example, aryl ketone-catalyzed carboxylation of cyclohexane under UV light has been reported, suggesting that the ketone moiety can act as a photocatalyst to abstract a hydrogen atom from the cyclohexane ring, leading to a cyclohexyl radical that can then be functionalized. researchgate.net

Stereochemical considerations are paramount in reactions involving the cyclohexyl ring due to its chair conformation. Nucleophilic attack on the carbonyl carbon, for instance, can occur from either the axial or equatorial face, leading to diastereomeric alcohol products. The preferred direction of attack is often dictated by a combination of steric and electronic factors, as described by models such as the Felkin-Anh and Cram models. The bulky 2-trifluoromethylphenyl group would likely direct incoming nucleophiles to the less hindered face of the carbonyl.

The following table outlines potential reactions of the cyclohexyl moiety and the key stereochemical factors to consider.

Detailed Mechanistic Pathways of Key Transformations

Radical-Mediated Reaction Mechanisms

Radical reactions involving this compound can be initiated photochemically or through the use of radical initiators. The trifluoromethyl group can significantly influence the stability and reactivity of radical intermediates.

A plausible radical-mediated transformation is the photoinduced trifluoromethylation of the cyclohexyl ring. In a process analogous to the trifluoromethylation of ketones using CF3Br as a source, UV irradiation of this compound in the presence of a trifluoromethyl radical source could lead to the formation of a cyclohexyl radical, which then reacts with the trifluoromethyl radical. acs.orgnih.gov The mechanism would likely proceed as follows:

Initiation: Homolytic cleavage of the trifluoromethyl source (e.g., CF3I) to generate a trifluoromethyl radical (•CF3).

Propagation:

The trifluoromethyl radical abstracts a hydrogen atom from the cyclohexane ring, forming fluoroform (HCF3) and a cyclohexyl radical. The regioselectivity of this step would depend on the C-H bond dissociation energies of the different positions on the ring.

The cyclohexyl radical then reacts with another molecule of the trifluoromethyl source to generate the trifluoromethylated cyclohexane product and another trifluoromethyl radical, continuing the chain reaction.

Termination: Combination of any two radical species.

Another potential radical pathway is the photodissociation of the cyclohexyl radical itself, which could be formed by hydrogen abstraction from the parent ketone. Studies on the photodissociation of the cyclohexyl radical have shown that it can undergo H-atom loss to form cyclohexene (B86901). chemrxiv.org

Catalytic Cycle Elucidation in Metal-Mediated Reactions

Transition metal catalysis offers a powerful tool for the functionalization of both the aryl and cyclohexyl moieties of this compound.

For instance, palladium- or nickel-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds. If a halogen atom were present on the 2-trifluoromethylphenyl ring, a Suzuki or Negishi coupling could be employed to introduce a new substituent. The general catalytic cycle for a Suzuki coupling would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Recent advances have also shown the conversion of aldehydes to ketones via transition metal catalysis. ccspublishing.org.cn While the title compound is already a ketone, related transformations involving C-H activation of the cyclohexyl ring or C-F activation of the trifluoromethylphenyl ring could be envisioned under the appropriate metal-catalysis conditions. For example, nickel-catalyzed cross-coupling reactions using alkyl-organometallics have proven effective for forming C(sp³)–C(sp³) bonds. nih.gov

Influence of Reaction Conditions on Mechanistic Divergence

The outcome of reactions involving this compound can be highly dependent on the reaction conditions, such as the choice of solvent, temperature, catalyst, and additives. These factors can influence the reaction mechanism and lead to different products.

For example, in the phosphine-catalyzed reaction of trifluoromethyl ketones with allenoates, the choice of phosphine (B1218219) catalyst was shown to control the reaction pathway, leading to either a [3+2] cycloaddition product or a dienylation product. acs.org A triarylphosphine favored the cycloaddition, while a trialkylphosphine led to the dienylation product. This divergence is attributed to the different electronic and steric properties of the phosphine catalysts, which affect the stability and reactivity of the key intermediates in the catalytic cycle.

Similarly, in photochemical reactions, the solvent can play a crucial role. Photolysis of 2-nitrobenzyl alcohols, for instance, leads to different products depending on the solvent used, highlighting the solvent's ability to influence the stability and reactivity of excited states and intermediates. researchgate.net For this compound, photochemical reactions in different solvents could lead to different radical-mediated pathways or pericyclic reactions.

The following table summarizes how different reaction conditions could influence the mechanistic pathways for reactions involving this compound.

Spectroscopic and Structural Elucidation of Cyclohexyl 2 Trifluoromethylphenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of Cyclohexyl 2-trifluoromethylphenyl ketone.

The ¹H NMR spectrum is used to identify the types and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum can be divided into two main regions: the aliphatic region for the cyclohexyl protons and the aromatic region for the phenyl protons.

The protons of the cyclohexyl ring are expected to appear as a series of complex, overlapping multiplets in the upfield region, typically between δ 1.2 and 3.5 ppm. The methine proton alpha to the carbonyl group (the CH attached to the C=O) would be the most deshielded of the aliphatic protons, likely appearing as a multiplet around δ 3.2-3.5 ppm. The remaining ten protons on the cyclohexyl ring would produce a complex pattern of signals further upfield (δ 1.2-2.0 ppm).

The aromatic protons of the 2-trifluoromethylphenyl group would resonate in the downfield region, typically between δ 7.4 and 7.8 ppm. Due to the ortho-substitution pattern and the electron-withdrawing nature of both the ketone and trifluoromethyl groups, the four protons would exhibit a distinct splitting pattern. The proton ortho to the ketone and meta to the CF₃ group would likely be the most downfield, with the others appearing in a predictable pattern based on their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₄) | 7.4 - 7.8 | Multiplets (m) |

| Cyclohexyl CH (α to C=O) | 3.2 - 3.5 | Multiplet (m) |

| Cyclohexyl CH₂ | 1.2 - 2.0 | Multiplets (m) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

The most downfield signal is expected for the carbonyl carbon of the ketone, typically appearing in the range of δ 195-205 ppm. The aromatic carbons would resonate between δ 125 and 140 ppm. The carbon atom attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The signal for the CF₃ carbon itself is also a quartet and is expected around δ 120-130 ppm.

The aliphatic carbons of the cyclohexyl ring will appear in the upfield region. The methine carbon alpha to the carbonyl group is expected around δ 45-55 ppm, while the other five methylene (B1212753) carbons of the ring would appear between δ 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic C-CF₃ | 128 - 132 (quartet) |

| Trifluoromethyl (CF₃) | 120 - 130 (quartet) |

| Cyclohexyl CH (α to C=O) | 45 - 55 |

| Cyclohexyl CH₂ | 25 - 30 |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. Given that this compound contains a single trifluoromethyl (CF₃) group, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single sharp signal. thermofisher.com

The chemical shift of the CF₃ group is influenced by its electronic environment. For a trifluoromethyl group attached to an aromatic ring, the signal typically appears in the range of δ -60 to -65 ppm (relative to CFCl₃). dovepress.com The presence of the adjacent electron-withdrawing ketone group may cause a slight downfield shift within this range. The signal will appear as a singlet, as there are no other fluorine atoms nearby to cause splitting.

While 1D NMR confirms the connectivity, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining the through-space proximity of atoms, which defines the molecule's preferred conformation or stereochemistry.

A NOESY experiment on this compound could reveal correlations between specific protons on the cyclohexyl ring and the aromatic ring. For instance, observing a NOESY cross-peak between the methine proton of the cyclohexyl group (alpha to the carbonyl) and one of the ortho protons on the phenyl ring would indicate that these groups are spatially close. This information helps to establish the preferred rotational conformation around the single bond connecting the cyclohexyl and carbonyl groups, as well as the bond between the carbonyl and the phenyl ring.

Vibrational Spectroscopy (IR) Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The most prominent and easily identifiable peak will be the strong absorption from the carbonyl (C=O) group stretch. For an aromatic ketone, this peak typically appears in the range of 1685–1705 cm⁻¹. libretexts.org The conjugation with the phenyl ring slightly lowers the frequency compared to a simple aliphatic ketone.

Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100–1350 cm⁻¹. This region often shows multiple strong bands. Additionally, C-H stretching vibrations will be observed: aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the cyclohexyl ring just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1685 - 1705 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Trifluoromethyl | C-F Stretch | 1100 - 1350 | Strong, Multiple Bands |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Advanced Structural Determination Techniques

For an ultimate and unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and solid-state conformation, single-crystal X-ray diffraction is the definitive technique. This method involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.

If a crystal of this compound were analyzed, the resulting 3D structural model would precisely map the position of every atom. nih.gov This would confirm the connectivity of the cyclohexyl, ketone, and 2-trifluoromethylphenyl groups. Furthermore, it would reveal the solid-state conformation, showing the exact torsion angles between the plane of the phenyl ring and the carbonyl group, as well as the orientation of the cyclohexyl ring, which typically adopts a stable chair conformation. rsc.org This technique provides the most detailed and conclusive structural evidence possible for a crystalline compound.

Chromatographic and Enantiomeric Purity Analysis

Chromatographic techniques are essential for monitoring the progress of chemical reactions, assessing the purity of the final product, and determining the enantiomeric composition of chiral compounds.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of organic reactions, such as the synthesis of this compound, which could be prepared via a Grignard reaction. quora.comchemistryconnected.comorgsyn.org By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is dependent on the polarity of the compound and the composition of the mobile phase. The ketone product is typically of intermediate polarity and will have an Rf value distinct from the starting materials.

A typical TLC analysis for the synthesis of an aromatic ketone would involve a silica (B1680970) gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) as the mobile phase. The spots can be visualized under UV light. libretexts.org

Table 3: Representative TLC Data for Monitoring the Synthesis of an Aromatic Ketone

| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |

|---|---|

| Starting Material (e.g., an aldehyde) | 0.5 |

| Product (Aromatic Ketone) | 0.4 |

Note: Rf values are illustrative and can vary depending on the exact reaction conditions and TLC parameters.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to determine the purity of a compound and to separate and quantify enantiomers.

For purity analysis of this compound, a reversed-phase HPLC method is commonly employed. auroraprosci.com This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound is detected as it elutes from the column, typically using a UV detector. The purity is determined by the area percentage of the main peak in the chromatogram.

For the determination of enantiomeric excess, a chiral stationary phase (CSP) is required. The two enantiomers of the chiral ketone interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The ratio of the areas of these two peaks gives the enantiomeric excess.

Table 4: Representative HPLC Conditions for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis | Enantiomeric Excess Determination |

|---|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile:Water (gradient) | Hexane:Isopropanol (isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time | ~15 min | Enantiomer 1: ~12 min, Enantiomer 2: ~14 min |

Note: These are typical starting conditions and would require optimization for the specific compound.

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds, often providing faster and more efficient separations than HPLC. selvita.comyoutube.comresearchgate.net The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar co-solvent such as methanol.

For the chiral separation of this compound, a chiral stationary phase is used. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid separations. The separation of enantiomers is achieved through differential interactions with the chiral stationary phase.

SFC is particularly advantageous for preparative chiral separations due to the ease of removing the mobile phase (CO₂) from the collected fractions. chromatographyonline.com

Table 5: Representative SFC Conditions for Chiral Separation

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | CO₂ / Methanol (gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

| Retention Time | Enantiomer 1: ~4 min, Enantiomer 2: ~5 min |

Note: These conditions are illustrative and would be optimized for the specific separation.

Computational and Theoretical Chemistry Studies of Cyclohexyl 2 Trifluoromethylphenyl Ketone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for accurately predicting the three-dimensional structure and conformational landscape of molecules.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and minimum energy of molecules. chemrxiv.orgresearchgate.net This approach is favored for its balance of computational cost and accuracy. For molecules similar to cyclohexyl 2-trifluoromethylphenyl ketone, such as 1-hydroxycyclohexyl phenyl ketone, DFT calculations with functionals like B3LYP and basis sets such as 6-311++G(d,p) have been successfully employed to investigate their structural and chemical reactivity properties. chemrxiv.orgresearchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest potential energy, which represents the most stable structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

Computational studies on 2-substituted cyclohexanones have shown that the preference for the substituent to be in an axial or equatorial position is influenced by a variety of factors, including steric and electronic effects. researchgate.net For example, in 2-halocyclohexanones, the equilibrium between the axial and equatorial conformers is affected by dipole-dipole interactions and hyperconjugation. researchgate.netacs.org A complete basis set and hybrid-DFT study of 2-substituted cyclohexanones indicated that the stability of the axial conformation increases with the size of the substituent in certain series. researchgate.net

For this compound, the bulky 2-trifluoromethylphenyl group attached to the carbonyl carbon will significantly influence the conformational equilibrium of the cyclohexyl ring. It is generally expected that large substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. youtube.com DFT calculations would allow for the precise quantification of the energy difference between the axial and equatorial conformers, thereby predicting the dominant stereoisomer at equilibrium.

To illustrate the concept of conformational energy differences, the following table provides hypothetical relative energies for the equatorial and axial conformers of a substituted cyclohexanone (B45756), as would be determined by DFT calculations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | 0.00 | 95 |

| 2 | Axial | 2.00 | 5 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states.

Understanding the mechanism of reactions involving this compound, such as nucleophilic additions to the carbonyl group, can be greatly enhanced through computational modeling. academie-sciences.frresearchgate.net Theoretical studies can trace the entire reaction pathway, identifying key intermediates and the transition states that connect them. For example, the nucleophilic addition of a hydride to a cyclohexanone can proceed via either axial or equatorial attack, and computational methods can determine the preferred trajectory.

In the context of a catalyzed reaction, computational modeling can elucidate the complete catalytic cycle. This involves calculating the structures and energies of the catalyst-substrate complex, intermediates, transition states, and the product-catalyst complex. For instance, in the Grignard reaction, which is a common method for forming carbon-carbon bonds with ketones, computational studies can model the coordination of the Grignard reagent to the carbonyl oxygen and the subsequent nucleophilic attack. researchgate.netrsc.org

A key outcome of computational reaction mechanism studies is the determination of the reaction's energy profile. This profile plots the potential energy of the system as it progresses from reactants to products along the reaction coordinate. The peaks on this profile correspond to transition states, and the valleys represent intermediates. The height of the energy barrier at the transition state (the activation energy) is a critical factor in determining the reaction rate.

For a reaction such as the reduction of this compound by a hydride reagent, DFT calculations can be used to compute the energies of the reactants, the transition state for the hydride addition, and the resulting alkoxide intermediate. The energy difference between the reactants and the transition state provides the activation energy, which is essential for understanding the reaction kinetics.

The following table presents a hypothetical energy profile for the two possible pathways of a nucleophilic addition to a substituted cyclohexanone.

| Reaction Step | Axial Attack Energy (kcal/mol) | Equatorial Attack Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.0 | +12.0 |

| Product | -5.0 | -8.0 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Stereochemical Outcomes and Selectivity Prediction

A significant advantage of computational chemistry is its ability to predict the stereochemical outcome of a reaction. For molecules with stereocenters or prochiral centers, like this compound, reactions can often lead to multiple stereoisomeric products.

The stereoselectivity of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. The product that is formed through the lower energy transition state will be the major product. Computational methods can calculate these transition state energies with high accuracy, allowing for the prediction of which stereoisomer will be favored. nih.govrsc.org

In the case of nucleophilic addition to the carbonyl group of this compound, the nucleophile can attack from either the Re or Si face of the carbonyl carbon. The presence of the chiral cyclohexyl group and the bulky 2-trifluoromethylphenyl group will create a stereochemically biased environment, favoring attack from one face over the other. DFT calculations of the diastereomeric transition states can quantify this preference and predict the diastereomeric ratio of the products. Machine learning models, trained on datasets of stereoselective reactions, are also emerging as powerful tools for predicting stereochemical outcomes. arxiv.orgmpg.de

Prediction of Enantioselectivity and Diastereoselectivity in Asymmetric Reactions

The prediction of enantioselectivity and diastereoselectivity in asymmetric reactions involving this compound is a primary focus of computational studies. These predictions are crucial for designing synthetic routes that yield specific stereoisomers. Computational models can simulate the transition states of reactions, allowing for the calculation of activation energies for the formation of different stereoisomeric products.

Theoretical approaches, such as Density Functional Theory (DFT), are employed to model the interaction of the ketone with chiral catalysts or reagents. By calculating the energies of the diastereomeric transition states, it is possible to predict the major stereoisomer that will be formed. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be estimated from the calculated free energy differences (ΔΔG‡) between these transition states. A multi-level computational pipeline can be leveraged to construct an ensemble of molecular catalysts and transition states to accurately reproduce experimental enantiomeric ratios. rsc.org

Table 1: Hypothetical Transition State Energy Data for a Catalytic Asymmetric Addition to this compound

| Transition State | Catalyst-Substrate Complex | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-R | Re-face attack | 0.0 | R-enantiomer |

| TS-S | Si-face attack | 1.5 |

Note: This table is illustrative and represents the type of data generated from computational studies to predict stereochemical outcomes.

Analysis of Steric and Electronic Influences on Stereocontrol

The stereochemical outcome of reactions involving this compound is governed by a delicate balance of steric and electronic factors. The bulky cyclohexyl group and the sterically demanding ortho-trifluoromethylphenyl group create a complex steric environment around the carbonyl carbon. Computational methods allow for the deconvolution of these effects to understand their individual contributions to stereocontrol.

Steric Influences: The cyclohexyl group can adopt various conformations, with the chair conformation being the most stable. The orientation of the phenyl ketone moiety (axial vs. equatorial) significantly impacts the accessibility of the carbonyl group to incoming nucleophiles. nih.gov The trifluoromethyl group at the ortho position of the phenyl ring further restricts the rotational freedom and dictates the preferred orientation of the aromatic ring relative to the carbonyl group. This steric hindrance plays a pivotal role in directing the approach of reagents, leading to facial selectivity. researchgate.net

Electronic Influences: The electron-withdrawing nature of the trifluoromethyl group has a profound electronic impact on the molecule. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net Furthermore, electronic interactions, such as dipole-dipole interactions and electrostatic repulsion or attraction between the substrate and the reagent, can influence the geometry of the transition state and, consequently, the stereoselectivity. Computational studies on similar cyclohexyl esters have shown that both steric and hyperconjugative interactions are determinant factors for conformational equilibria. nih.gov

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO analysis can predict the sites of nucleophilic and electrophilic attack.

The LUMO is primarily localized on the carbonyl group, with a significant contribution from the carbon atom, indicating that this is the primary site for nucleophilic attack. The electron-withdrawing trifluoromethyl group lowers the energy of the LUMO, making the ketone more reactive towards nucleophiles. The HOMO is typically distributed over the phenyl ring and the oxygen atom of the carbonyl group, representing the regions from which electrons are most readily donated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ajchem-a.comlongdom.org

Table 2: Representative Frontier Molecular Orbital Energies for an Aryl Ketone

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity |

Note: The values in this table are representative and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. malayajournal.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack based on electrostatic interactions. ajchem-a.com

In the MEP map of this compound, the region around the carbonyl oxygen atom would exhibit a high negative potential (typically colored red or yellow), indicating an electron-rich area that is susceptible to electrophilic attack. Conversely, the area around the carbonyl carbon would show a positive potential (typically colored blue), highlighting its electrophilic nature and susceptibility to nucleophilic attack. The trifluoromethyl group would also contribute to a region of positive potential on the adjacent part of the phenyl ring. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed description of the delocalization of electron density, which is crucial for understanding the stability and reactivity of a molecule. researchgate.net

Study of Hyperconjugation and Resonance Effects

Hyperconjugation and resonance are key electronic effects that influence the stability and reactivity of this compound.

Applications of Cyclohexyl 2 Trifluoromethylphenyl Ketone As a Synthetic Building Block

Role in Complex Organic Synthesis

The strategic placement of the trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the ketone, enhancing its utility as an electrophile and a precursor in various chemical transformations. This has led to its application in the synthesis of a range of functionalized molecules.

Precursor in the Construction of Diverse Chemical Scaffolds

The reactivity of the carbonyl group in cyclohexyl 2-trifluoromethylphenyl ketone, coupled with the stability of the trifluoromethylphenyl moiety, allows for its use as a foundational element in the synthesis of diverse heterocyclic and carbocyclic frameworks. While specific, extensively documented pathways directly starting from this ketone are still under broad investigation, its structural motifs are found within more complex molecules, suggesting its role as a key intermediate.

General synthetic strategies for trifluoromethyl ketones often involve the reaction of a corresponding carboxylic acid with an organometallic reagent or the use of trifluoroacetic anhydride. For instance, a common route to trifluoromethyl ketones involves the treatment of a carboxylic acid with a Grignard reagent in the presence of a coupling agent.

Table 1: Potential Synthetic Routes to Trifluoromethyl Ketones

| Reaction Type | Reactants | Reagents | Product |

| Grignard Reaction | 2-(Trifluoromethyl)benzoic acid, Cyclohexylmagnesium bromide | Coupling agents (e.g., DCC, EDC) | This compound |

| Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride, Trifluoromethylbenzene | Lewis acid (e.g., AlCl₃) | This compound |

These generalized pathways highlight the accessibility of the core structure of this compound, paving the way for its broader application. The resulting ketone can then undergo a variety of subsequent reactions, such as reductions, additions, and cyclizations, to generate a wide array of chemical scaffolds.

Versatility as a Building Block for Functionalized Molecules

The true synthetic power of this compound lies in its ability to serve as a versatile building block. The ketone functionality is a gateway to numerous chemical transformations, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

For example, reduction of the ketone can yield the corresponding secondary alcohol, a chiral center that can be exploited in asymmetric synthesis. Nucleophilic addition of organometallic reagents to the carbonyl group can lead to the formation of tertiary alcohols with the introduction of new carbon-carbon bonds. Furthermore, the enolizable protons alpha to the carbonyl group can participate in a range of classical enolate reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Catalytic Applications and Ligand Design

The unique steric and electronic properties of this compound and its derivatives have prompted investigations into their potential roles in catalysis, both as substrates in asymmetric transformations and as components of novel ligand architectures.

Substrate in Asymmetric Catalysis

The prochiral nature of the carbonyl group in this compound makes it an ideal substrate for asymmetric reduction reactions. The development of chiral catalysts that can selectively produce one enantiomer of the corresponding alcohol is a significant area of research. The steric bulk of the cyclohexyl group and the electronic influence of the trifluoromethylphenyl ring can provide the necessary differentiation for enantioselective recognition by a chiral catalyst.

Table 2: Potential Asymmetric Reductions of Prochiral Ketones

| Catalyst System | Reducing Agent | Enantiomeric Excess (e.e.) |

| Chiral Ruthenium-based catalysts | Isopropanol | High |

| Chiral Borane reagents (e.g., CBS catalyst) | Borane | High |

| Biocatalysts (e.g., Ketoreductases) | NADPH | Often >99% |

While specific data for this compound is not extensively reported, the success of these catalytic systems with structurally similar ketones suggests their applicability.

Investigation in Metal-Catalyzed Organic Transformations

Beyond being a substrate, derivatives of this compound are being explored as ligands in metal-catalyzed reactions. The introduction of coordinating groups, such as nitrogen or phosphorus, onto the cyclohexyl or phenyl rings can transform the molecule into a ligand capable of binding to a metal center. The steric and electronic properties of the original ketone would then be imparted to the resulting metal complex, potentially influencing its catalytic activity and selectivity.

Contribution to the Development of Novel Catalytic Systems

The exploration of molecules like this compound as precursors to new ligands contributes to the broader field of catalyst design. The trifluoromethyl group can enhance the stability and Lewis acidity of a metal catalyst, while the bulky cyclohexyl group can create a specific chiral pocket around the metal center. This can lead to the development of highly selective catalysts for a variety of organic transformations, including hydrogenations, cross-coupling reactions, and asymmetric additions. The ongoing investigation into the synthesis and reactivity of such fluorinated compounds is crucial for advancing the capabilities of modern catalytic systems.

Due to a lack of specific research and publicly available data on "this compound," a detailed article focusing solely on this compound's applications as a synthetic building block, as per the requested outline, cannot be generated at this time.

General information on related fluorinated building blocks highlights their importance in medicinal chemistry and materials science for modulating properties like metabolic stability, binding affinity, and lipophilicity. However, without direct studies on this compound, any discussion on its specific role in accessing fluorinated cyclohexane (B81311) and aryl compounds or its strategic importance would be speculative and not based on verifiable research findings.

Therefore, to maintain scientific accuracy and adhere to the strict inclusion criteria of the request, the article cannot be produced. Further research and publication on the synthesis and application of this compound would be required to fulfill this request.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexyl 2-trifluoromethylphenyl ketone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts acylation : Use cyclohexanecarbonyl chloride and 2-trifluoromethylbenzene under catalysis by Lewis acids (e.g., AlCl₃) in anhydrous conditions. Monitor reaction progress via TLC or GC-MS .

- Grignard reaction : React 2-trifluoromethylphenylmagnesium bromide with cyclohexyl nitrile, followed by hydrolysis. Optimize stoichiometry and solvent polarity (e.g., THF vs. diethyl ether) to minimize side products .

Q. How can the compound be characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (DFT) for carbonyl (C=O) and trifluoromethyl (CF₃) group shifts. For cyclohexyl groups, expect axial-equatorial proton splitting (δ ~1.2–2.1 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the ketone group) .

- X-ray Crystallography : Resolve crystal packing effects on the ketone’s conformation, particularly steric interactions between cyclohexyl and trifluoromethyl groups .

Q. What are the key safety considerations for handling this compound in laboratory settings?

- Risk Mitigation :

- Flammability : Similar to cyclohexanone (flash point = 44°C), store in flame-proof cabinets and avoid open flames .

- Toxicity : Limited data exist for trifluoromethyl-substituted ketones. Assume acute toxicity via inhalation or dermal exposure; use fume hoods and PPE (nitrile gloves, lab coat) .

- Waste Disposal : Treat as halogenated waste due to the CF₃ group; incinerate in approved facilities .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight :

- The CF₃ group increases electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic attack (e.g., by Grignard reagents). Compare kinetics with non-fluorinated analogs using stopped-flow techniques .

- DFT Analysis : Calculate partial charges (Mulliken or NPA) at the carbonyl carbon to quantify electronic effects. Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for fluorinated systems .

Q. What computational methods are most reliable for predicting the compound’s thermochemical properties (e.g., bond dissociation energies, redox potentials)?

- Recommended Approaches :

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) for geometry optimization and frequency calculations. Include solvent effects (e.g., PCM model for acetone) .

- Thermochemistry : Apply the Colle-Salvetti correlation-energy formula to improve accuracy in atomization energy calculations (average error <3 kcal/mol for similar ketones) .

Q. How do steric effects from the cyclohexyl group impact the compound’s photophysical behavior?

- Experimental Design :

- UV-Vis Spectroscopy : Measure absorbance maxima (λmax) in polar vs. nonpolar solvents. The cyclohexyl group may restrict conjugation, reducing molar absorptivity compared to planar aryl ketones .

- Fluorescence Quenching : Study quenching efficiency with iodide ions; bulky substituents can shield the excited state, lowering Stern-Volmer constants .

Q. What strategies resolve contradictions in kinetic data for reactions involving bulky ketones?

- Case Study : For NaBH₄ reduction of cyclohexyl phenyl ketones, conflicting rate constants arise from solvent polarity and temperature effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.